(4-propan-2-ylcyclohexyl)methyl acetate
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Overview
Description
(4-propan-2-ylcyclohexyl)methyl acetate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, where a methyl acetate group is attached to the cyclohexane ring substituted with a propan-2-yl group. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-propan-2-ylcyclohexyl)methyl acetate typically involves the esterification of (4-propan-2-ylcyclohexyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-propan-2-ylcyclohexyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(4-propan-2-ylcyclohexyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-propan-2-ylcyclohexyl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: Similar in structure but with a tert-butyl group instead of a propan-2-yl group.
Cyclohexyl methacrylate: Contains a methacrylate group instead of a methyl acetate group.
Uniqueness
(4-propan-2-ylcyclohexyl)methyl acetate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
46337-76-2 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)12-6-4-11(5-7-12)8-14-10(3)13/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
QYUMSTUEOGDSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)COC(=O)C |
Origin of Product |
United States |
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